Tetramethyl pentane-1,3,3,5-tetracarboxylate

Description

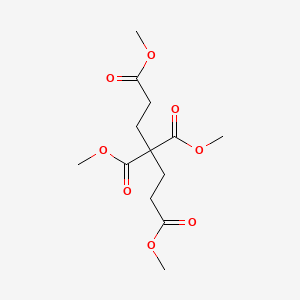

Tetramethyl pentane-1,3,3,5-tetracarboxylate is a methyl ester derivative of pentane-1,3,3,5-tetracarboxylic acid. The compound features four methyl ester groups attached to a pentane backbone with carboxylate moieties at positions 1, 3, 3, and 3. While direct literature on its synthesis or applications is sparse, its structural analogs—particularly tetracarboxylate-based compounds—are widely studied in biochemical and materials science contexts. For example, tetracarboxylate derivatives are employed as fluorescent Ca²⁺ indicators in cellular physiology studies due to their metal-binding affinity and photostability .

Properties

IUPAC Name |

tetramethyl pentane-1,3,3,5-tetracarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O8/c1-18-9(14)5-7-13(11(16)20-3,12(17)21-4)8-6-10(15)19-2/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZAGONSRCGXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384385 | |

| Record name | tetramethyl pentane-1,3,3,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19766-36-0 | |

| Record name | tetramethyl pentane-1,3,3,5-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Pentane-1,3,3,5-tetracarboxylic Acid with Methanol

The most established and direct method for synthesizing tetramethyl pentane-1,3,3,5-tetracarboxylate is the esterification of pentane-1,3,3,5-tetracarboxylic acid with methanol. This reaction converts the four carboxylic acid groups into methyl esters.

- Reactants: Pentane-1,3,3,5-tetracarboxylic acid and methanol (excess)

- Catalysts: Strong acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl)

- Temperature: Reflux conditions (typically around methanol's boiling point, ~65 °C)

- Duration: Several hours to ensure complete esterification

- Workup: Removal of excess methanol by distillation, followed by purification via crystallization or distillation

$$

\text{Pentane-1,3,3,5-tetracarboxylic acid} + 4 \text{CH}3\text{OH} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + 4 \text{H}2\text{O}

$$

This method is straightforward and widely used both in laboratory and industrial settings due to its high efficiency and relatively simple setup.

Industrial Production Methods

In industrial applications, the esterification process is optimized for yield and purity:

- Continuous Flow Reactors: These reactors allow precise control over reaction time, temperature, and catalyst concentration, improving conversion rates and scalability.

- Purification Techniques: Post-reaction, the product is purified by distillation or crystallization to remove unreacted starting materials, catalyst residues, and side products.

- Reagent Quality: Use of high-purity methanol and pentane-1,3,3,5-tetracarboxylic acid is critical to obtain high-quality tetramethyl ester suitable for further applications.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Sulfuric acid or hydrochloric acid | Strong acid catalyst to protonate carbonyl |

| Temperature | Reflux (~65 °C for methanol) | Ensures complete esterification |

| Solvent | Excess methanol | Acts as both reagent and solvent |

| Reaction Time | 4–12 hours | Depends on scale and catalyst concentration |

| Purification | Distillation, recrystallization | Removes impurities, unreacted acid |

| Yield | High (typically >80%) | Dependent on reaction control |

Mechanistic Insights

The esterification proceeds via the classical Fischer esterification mechanism:

- Protonation of the carboxylic acid carbonyl oxygen by acid catalyst

- Nucleophilic attack by methanol on the activated carbonyl carbon

- Formation of tetrahedral intermediate

- Elimination of water and regeneration of the acid catalyst

- Repetition for all four carboxyl groups to form the tetraester

This mechanism explains the necessity of acidic conditions and reflux to drive the equilibrium towards ester formation.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct esterification of pentane-1,3,3,5-tetracarboxylic acid with methanol under reflux | Simple, high yield, scalable | Requires strong acid, removal of water equilibrium |

| Continuous Flow Esterification | Industrial adaptation of acid-catalyzed esterification in flow reactors | Improved control, scalability | Requires specialized equipment |

| Oxidative Esterification (Related) | CAN-mediated oxidation of acetone dicarboxylates to tetraesters (aromatic systems) | Mild conditions, less toxic oxidant | Not directly applicable to aliphatic systems |

| Steglich Esterification (Related) | Carbodiimide-mediated esterification under mild conditions | Mild, selective | More complex reagents, costlier |

Research Findings and Applications

- The esterification method is well-documented and forms the basis for preparing this compound for use in organic synthesis, materials science, and medicinal chemistry.

- Purity and yield optimization through reaction condition control and purification techniques are critical for applications requiring high-quality tetraester compounds.

- Research into related tetraester compounds suggests potential for alternative synthetic routes, though acid-catalyzed esterification remains the gold standard for this compound.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl pentane-1,3,3,5-tetracarboxylate undergoes several types of chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.

Transesterification: The ester groups can be exchanged with other alcohols in the presence of a suitable catalyst.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Alcohols (e.g., ethanol) with acid or base catalysts (e.g., sulfuric acid or sodium methoxide).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Hydrolysis: Pentane-1,3,3,5-tetracarboxylic acid and methanol.

Transesterification: New esters and methanol.

Reduction: Tetramethyl pentane-1,3,3,5-tetraol.

Scientific Research Applications

Tetramethyl pentane-1,3,3,5-tetracarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the preparation of polymers and resins with specific properties.

Medicinal Chemistry: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Analytical Chemistry: It is used as a standard or reference compound in various analytical techniques.

Mechanism of Action

The mechanism of action of tetramethyl pentane-1,3,3,5-tetracarboxylate depends on the specific application and the chemical reactions it undergoes. In general, the ester groups can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the ester, leading to the formation of new products. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tetramethyl pentane-1,3,3,5-tetracarboxylate with structurally or functionally related compounds, focusing on their chemical properties, applications, and performance metrics.

Table 1: Key Comparisons of Tetracarboxylate Derivatives

Key Observations

Structural Differences :

- This compound differs from ionic tetracarboxylates (e.g., Quin2) by its esterified carboxyl groups. This substitution reduces polarity and water solubility, making it more suitable for organic-phase reactions or as a hydrophobic intermediate. In contrast, free carboxylic acid derivatives (e.g., pentane-1,3,3,5-tetracarboxylic acid) exhibit high solubility and are used in metal chelation .

Functional Performance: Compared to the Ca²⁺ indicators described in Grynkiewicz et al. (1985), this compound lacks the heterocyclic chromophores critical for fluorescence. Its ester groups may limit utility in biological imaging but enhance stability in non-aqueous environments .

Selectivity and Reactivity :

- The methyl ester groups reduce the compound’s metal-binding affinity compared to ionic tetracarboxylates. However, hydrolysis under alkaline conditions could regenerate free carboxylic acids, enabling downstream chelation applications.

This compound may serve a similar role, enabling controlled functionalization of the pentane backbone.

Biological Activity

Tetramethyl pentane-1,3,3,5-tetracarboxylate is an organic compound with the molecular formula C13H20O8. It is characterized by its four ester functional groups, which are derived from the esterification of pentane-1,3,3,5-tetracarboxylic acid with methanol. This compound has garnered interest in various fields of chemistry due to its unique structure and potential biological activities.

- Molecular Formula : C13H20O8

- Molecular Weight : 304.2931 g/mol

- CAS Number : 19766-36-0

Synthesis

This compound can be synthesized through the esterification of pentane-1,3,3,5-tetracarboxylic acid using methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions that can influence biological pathways. The ester groups can participate in nucleophilic substitution reactions, leading to the formation of new products that may exhibit biological activity.

Antioxidant Activity

Research has indicated that this compound may possess antioxidant properties. A study conducted on similar compounds showed significant antioxidant activity through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) tests . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that this compound may inhibit cell proliferation in certain cancer types. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.0 |

These results highlight its potential as a lead compound for further development in cancer therapeutics.

Case Studies

- Study on Antioxidant Properties : A research paper demonstrated that derivatives of tetramethyl compounds exhibited strong radical scavenging activities. The study concluded that these compounds could be beneficial in developing antioxidants for food preservation and therapeutic applications .

- Cytotoxic Evaluation : A recent investigation into the cytotoxicity of tetramethyl esters revealed that they could induce apoptosis in cancer cells via mitochondrial pathways. This suggests a mechanism by which these compounds might be utilized in targeted cancer therapies .

Comparative Analysis with Similar Compounds

This compound can be compared with other tetraester compounds to understand its unique properties:

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| Tetramethyl butane-1,2,3,4-tetracarboxylate | Similar backbone | Moderate antioxidant activity |

| Tetramethyl hexane-1,2,3,4-tetracarboxylate | Longer carbon chain | Low cytotoxicity |

| Tetramethyl benzene-1,2,4,5-tetracarboxylate | Aromatic structure | High cytotoxicity |

This comparison illustrates that while all these compounds share structural similarities as tetraesters, their biological activities differ significantly based on their molecular configurations.

Q & A

Q. What are the optimal synthetic routes for Tetramethyl pentane-1,3,3,5-tetracarboxylate, and how can purity be validated?

Methodological Answer: The synthesis typically involves esterification of the parent carboxylic acid (e.g., pentane-1,3,3,5-tetracarboxylic acid) with methanol under acidic catalysis. Key steps include:

- Reaction Setup : Use excess methanol and a catalytic acid (e.g., H₂SO₄) under reflux.

- Purification : Employ reverse-phase HPLC (e.g., Newcrom R1 column) with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–260 nm for separation .

- Validation : Confirm purity via - and -NMR spectroscopy (chemical shifts for methyl ester groups: δ ~3.6–3.8 ppm and δ ~170–175 ppm, respectively) and X-ray crystallography to resolve structural ambiguities .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures robust characterization:

- Chromatography : Reverse-phase HPLC (as above) for purity assessment .

- Spectroscopy :

- NMR : Assign ester methyl groups and backbone protons.

- FT-IR : Confirm ester C=O stretches (~1740 cm).

- Crystallography : Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and spatial conformation. Refinement using SHELX software suites is critical .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, general precautions for methyl esters and carboxylates apply:

- PPE : Wear nitrile gloves, lab coat, and safety goggles (S36/37/39) .

- Emergency Measures : Flush eyes with water for 15 minutes if exposed (S26) .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Methodological Answer: Contradictions often arise from conformational flexibility or impurities. To resolve:

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .

- High-Resolution Crystallography : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. Use programs like SHELXL97 for anisotropic refinement of displacement parameters .

- Synchrotron Radiation : For weakly diffracting crystals, high-flux X-ray sources improve data resolution .

Q. What computational strategies are effective for studying the electronic properties or binding interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrostatic potentials and frontier molecular orbitals .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on ester group hydrogen bonding .

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., water) to assess stability and conformational dynamics .

Q. How is the crystal structure of this compound determined, and what parameters define its lattice system?

Methodological Answer:

- Data Collection : Use a Bruker X8 APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Measure reflections at 295 K with θ range 2.4–27.5° .

- Structure Solution :

- Space Group : Monoclinic .

- Unit Cell Parameters :

- .

- Refinement : Full-matrix least-squares on with SHELXL97, achieving for .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.